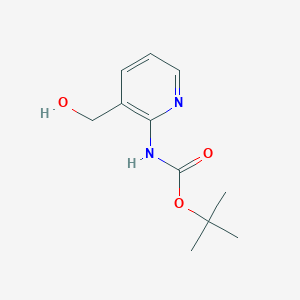

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYLRXQTEZEGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470035 | |

| Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877593-11-8 | |

| Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, a key building block in medicinal chemistry. The document details a reliable synthetic pathway, emphasizing the rationale behind procedural steps and the importance of reaction parameter control. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and quality control of the final compound, ensuring its suitability for downstream applications in drug discovery and development.

Introduction: Significance and Applications

This compound, with the CAS number 877593-11-8, is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents.[1][2] Its structure incorporates a pyridine ring, a common scaffold in drug molecules, functionalized with a protected amine (tert-butoxycarbonyl, Boc group) and a primary alcohol. This arrangement makes it a versatile intermediate for introducing a 2-amino-3-methylalcoholpyridine moiety into larger molecules. The Boc protecting group offers stability under a range of reaction conditions and can be selectively removed under acidic conditions, a crucial feature in multi-step synthetic sequences.[3][4][5]

The strategic placement of the amino and hydroxyl functionalities allows for diverse chemical modifications, enabling the construction of libraries of compounds for screening in drug discovery programs. The pyridine nitrogen introduces a basic center, which can be critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-aminonicotinic acid. This pathway involves the selective reduction of the carboxylic acid in the presence of the amino group, followed by the protection of the amino group.

Causality behind Experimental Choices

The selection of this synthetic route is predicated on several key considerations:

-

Starting Material Availability: 2-Aminonicotinic acid is a commercially available and relatively inexpensive starting material.[6]

-

Chemoselectivity: The primary challenge is the selective reduction of the carboxylic acid without affecting the pyridine ring or the amino group. Amide functionalities are generally less reactive towards many reducing agents than carboxylic acids, making this a feasible strategy.[7]

-

Protecting Group Strategy: The Boc group is chosen for its robustness under various reaction conditions and its facile, orthogonal removal under acidic conditions, which is often compatible with other functional groups present in a complex molecule.[3][4][8]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (2-aminopyridin-3-yl)methanol

This step focuses on the selective reduction of the carboxylic acid of 2-aminonicotinic acid. Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are effective for this transformation as they readily reduce carboxylic acids while typically not affecting aromatic rings or amino groups under controlled conditions.[9]

Protocol:

-

To a stirred solution of 2-aminonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add BH3·THF complex (typically 2.0-3.0 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford (2-aminopyridin-3-yl)methanol.

Trustworthiness: The self-validating nature of this protocol lies in the careful control of temperature during the addition of the reducing agent to prevent runaway reactions and the use of TLC to ensure complete conversion before quenching.

Step 2: Synthesis of this compound

This step involves the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O).[5][8]

Protocol:

-

Dissolve (2-aminopyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.

-

Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield pure this compound.

Trustworthiness: The use of a slight excess of (Boc)2O and a base ensures complete conversion of the starting material. The aqueous workup effectively removes the excess base and byproducts, and the final purification by column chromatography guarantees a high purity of the final product.

Comprehensive Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound.

Spectroscopic Data Summary

| Technique | Parameter | Expected Value/Observation |

| Molecular Formula | - | C11H16N2O3[1] |

| Molecular Weight | - | 224.26 g/mol [1][2] |

| ¹H NMR | Chemical Shifts (δ) | See detailed interpretation below. |

| ¹³C NMR | Chemical Shifts (δ) | See detailed interpretation below. |

| FT-IR | Wavenumber (cm⁻¹) | ~3400 (O-H), ~3300 (N-H), ~1700 (C=O), ~1600, 1580 (C=C, C=N) |

| Mass Spectrometry | m/z | [M+H]⁺ ≈ 225.12 |

Detailed Spectroscopic Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

A singlet at approximately 1.5 ppm, integrating to 9 protons, corresponds to the tert-butyl group of the Boc protecting group.

-

A singlet or a broad singlet around 4.5 ppm, integrating to 2 protons, is indicative of the methylene protons (-CH₂OH).

-

The protons on the pyridine ring will appear in the aromatic region (typically between 7.0 and 8.5 ppm) with characteristic splitting patterns depending on their coupling with adjacent protons.

-

A broad singlet, often exchangeable with D₂O, will be observed for the N-H proton of the carbamate and the O-H proton of the alcohol.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

The quaternary carbon of the tert-butyl group will appear around 80 ppm.

-

The methyl carbons of the tert-butyl group will be found at approximately 28 ppm.

-

The carbonyl carbon of the carbamate will resonate around 155 ppm.

-

The carbon of the hydroxymethyl group (-CH₂OH) is expected around 60-65 ppm.

-

The carbons of the pyridine ring will appear in the range of 110-160 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum is used to identify the functional groups present.

-

A broad absorption band around 3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol.

-

An absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching of the carbamate.

-

A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching of the carbamate.

-

Absorptions in the 1600-1580 cm⁻¹ region are typical for the C=C and C=N stretching vibrations of the pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected parent ion in positive ion mode would be [M+H]⁺ with an m/z value of approximately 225.12.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis of high-purity this compound. The provided protocols, grounded in established chemical principles, offer a clear and reproducible pathway for researchers in the pharmaceutical and chemical sciences. The detailed characterization data serves as a benchmark for quality control, ensuring the suitability of this versatile building block for the synthesis of novel therapeutic agents.

References

- 1. This compound | C11H16N2O3 | CID 11651493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:877593-11-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Introduction: A Versatile Building Block in Modern Drug Discovery

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, a key heterocyclic intermediate, has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its unique structural arrangement, featuring a pyridine core functionalized with a protected amine and a primary alcohol, renders it a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering a critical knowledge base for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, and predicting the pharmacokinetic and pharmacodynamic behavior of its derivatives.

Core Physicochemical Characteristics

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties govern everything from synthetic feasibility to biological activity and formulation.

Structural and Molecular Profile

-

IUPAC Name: tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate[1]

-

Synonyms: 2-(Boc-amino)pyridine-3-methanol, (3-HYDROXYMETHYLPYRIDIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER[1]

-

CAS Number: 877593-11-8[1]

-

Molecular Formula: C₁₁H₁₆N₂O₃[1]

-

Molecular Weight: 224.26 g/mol [1]

The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on the amino function at the 2-position of the pyridine ring provides steric hindrance and modulates the electronic properties of the aromatic system. The hydroxymethyl group at the 3-position serves as a key handle for further synthetic transformations.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 224.26 g/mol | PubChem[1] |

| XLogP3 (Computed) | 1.4 | PubChem[1] |

| Topological Polar Surface Area | 71.5 Ų | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed) |

Synthesis and Structural Elucidation: A Methodological Overview

The synthesis of this compound is a critical process for its application in drug discovery. While specific patent literature detailing a full characterization is not publicly indexed, a general and robust synthetic approach can be outlined based on established organic chemistry principles.

A Plausible Synthetic Pathway

A common strategy for the synthesis of such pyridyl carbamates involves the protection of the corresponding aminopyridine derivative.

Caption: A plausible synthetic workflow for this compound.

The initial step typically involves the protection of the amino group of a suitable precursor, such as 2-amino-3-methylpyridine, with di-tert-butyl dicarbonate ((Boc)₂O) to form the tert-butyl carbamate. This reaction is often carried out in an aprotic solvent like tetrahydrofuran (THF). The subsequent step would involve the selective oxidation of the methyl group to a hydroxymethyl group. This transformation can be achieved using various oxidizing agents.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound for research and development, a series of standardized experimental protocols should be employed.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to broaden and depress the melting range.

Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2]

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the saturated supernatant is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Causality: This method allows for the determination of the equilibrium solubility, which is a true measure of the compound's intrinsic solubility in a given solvent, crucial for predicting its behavior in biological systems.

Caption: Workflow for the shake-flask solubility determination method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is vital for predicting the ionization state of a compound at different pH values, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for pKa determination.

Methodology:

-

A solution of the compound with a known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).

Causality: The pKa corresponds to the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. This equilibrium is a fundamental determinant of a drug's ability to cross biological membranes.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules.[3]

¹H NMR Spectroscopy:

-

Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group (a singlet around 1.5 ppm), the hydroxymethyl group (a singlet or doublet), the pyridine ring protons (in the aromatic region, typically 7-8.5 ppm), and the NH proton of the carbamate (which may be broad and its chemical shift can be solvent-dependent).

¹³C NMR Spectroscopy:

-

Expected Signals: The ¹³C NMR spectrum will provide information on the carbon framework, with characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the hydroxymethyl carbon, and the carbons of the pyridine ring and the carbamate carbonyl.

Methodology:

-

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is placed in an NMR tube.

-

The NMR spectra (¹H, ¹³C, and potentially 2D experiments like COSY and HSQC) are acquired on a high-resolution NMR spectrometer.

Causality: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a detailed "fingerprint" of the molecule, confirming its identity and purity.

Conclusion and Future Perspectives

This compound stands as a pivotal intermediate in the synthesis of novel therapeutic agents. A comprehensive grasp of its physicochemical properties, as detailed in this guide, is not merely an academic exercise but a practical necessity for its effective utilization in drug discovery and development. While computed data provides valuable initial insights, the emphasis on experimentally determined values for properties such as melting point, solubility, and pKa cannot be overstated for ensuring the reliability and reproducibility of subsequent research. The methodologies outlined herein provide a robust framework for the characterization of this and other critical building blocks, ultimately contributing to the accelerated and successful development of new medicines.

References

Spectroscopic Characterization of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed analysis of predicted spectroscopic data based on established principles and data from structurally related analogs. It is designed to assist researchers, scientists, and drug development professionals in the acquisition, interpretation, and validation of spectroscopic data for this compound and similar molecules. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind experimental choices and providing a framework for the interpretation of the resulting data.

Introduction

This compound (CAS 877593-11-8) is a bifunctional molecule incorporating a Boc-protected amine, a pyridine ring, and a primary alcohol.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in any drug development pipeline.

This guide will delve into the core spectroscopic techniques used for the structural elucidation of this molecule: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. For each technique, we will provide a detailed experimental protocol, a discussion of the expected spectral features, and an in-depth interpretation of the predicted data.

Chemical Structure and Properties:

-

IUPAC Name: tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate[1]

-

Molecular Formula: C₁₁H₁₆N₂O₃[1]

-

Molecular Weight: 224.26 g/mol [1]

-

CAS Number: 877593-11-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would be acquired in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is excellent for observing exchangeable protons like those in alcohols and N-H bonds.

Diagram of Predicted ¹H NMR Assignments:

Caption: Predicted ¹H NMR chemical shifts for the key protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Interpretation of the Predicted ¹H NMR Spectrum:

-

Pyridine Protons (H4, H5, H6): The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will form a complex splitting pattern, likely a series of doublets of doublets (dd). The proton at the 6-position (H6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

-

Hydroxymethyl Protons (CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet around δ 4.7 ppm. The exact chemical shift can be influenced by solvent and concentration.

-

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.5 ppm. This is a characteristic signal for a Boc-protecting group.

-

NH Proton: The N-H proton of the carbamate will likely appear as a broad singlet around δ 8.0 ppm. Its chemical shift and broadness are highly dependent on the solvent and temperature.

-

OH Proton: The hydroxyl proton will also be a broad singlet, with a chemical shift that is highly variable depending on concentration, solvent, and temperature. In DMSO-d₆, it may appear as a triplet if it couples with the adjacent CH₂ group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrument: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to appear around δ 153 ppm.

-

Pyridine Carbons: The five carbons of the pyridine ring will resonate in the range of δ 110-150 ppm. The carbon bearing the carbamate group (C2) and the carbon adjacent to the nitrogen (C6) will be the most downfield.

-

Quaternary Carbon of tert-Butyl Group (C(CH₃)₃): This carbon will appear around δ 80 ppm.

-

Methyl Carbons of tert-Butyl Group (C(CH₃)₃): The three equivalent methyl carbons will give a signal at approximately δ 28 ppm.

-

Hydroxymethyl Carbon (CH₂OH): The carbon of the hydroxymethyl group is expected to be in the region of δ 60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Interpretation of the Predicted IR Spectrum:

-

N-H Stretch: A moderate to sharp absorption band is expected in the range of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

-

O-H Stretch: A broad absorption band will be present in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's O-H stretch, likely overlapping with the N-H stretch.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl and hydroxymethyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring will be observed just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the carbonyl group (C=O) of the carbamate.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations of the pyridine ring will be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the alcohol is expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Workflow for Mass Spectrometry:

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Parameters:

-

Ionization Mode: Positive ion mode is generally preferred for this compound as the pyridine nitrogen can be readily protonated.

-

Mass Range: Scan from m/z 50 to 500.

-

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: In positive ion ESI, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 225.12. The exact mass can be used to confirm the elemental composition.[1]

-

Adducts: It is also common to observe adducts with sodium [M+Na]⁺ at m/z 247.10 or potassium [M+K]⁺ at m/z 263.09.

-

Fragmentation: A characteristic fragmentation would be the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) to give a fragment at m/z 169. The loss of the entire Boc group (100 Da) would result in a fragment at m/z 125.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), CH₂OH (δ ~4.7 ppm), NH (δ ~8.0 ppm), OH (variable), C(CH₃)₃ (δ ~1.5 ppm). |

| ¹³C NMR | C=O (δ ~153 ppm), Pyridine Cs (δ 110-150 ppm), C(CH₃)₃ (δ ~80 ppm), CH₂OH (δ ~60-65 ppm), C(CH₃)₃ (δ ~28 ppm). |

| IR (cm⁻¹) | 3200-3500 (br, O-H & N-H), ~3000 (C-H), 1700-1720 (s, C=O), 1450-1600 (C=C, C=N), 1000-1200 (C-O). |

| Mass Spec (m/z) | [M+H]⁺ at 225.12, [M+Na]⁺ at 247.10. |

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predicted data with detailed experimental protocols and interpretation guidelines, researchers and drug development professionals can confidently acquire and analyze the necessary data to verify the structure and purity of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel organic molecules.

References

An In-depth Technical Guide to N-Boc Protected Aminopyridines: From Discovery to Modern Applications

This guide provides a comprehensive overview of N-Boc protected aminopyridines, essential intermediates in modern organic synthesis and medicinal chemistry. We will explore their historical context, the rationale behind their use, detailed synthetic protocols, and their pivotal role in the development of novel therapeutics.

The Genesis of Amine Protection: The Rise of the Boc Group

The story of N-Boc protected aminopyridines is intrinsically linked to the development of the tert-butoxycarbonyl (Boc) protecting group. Introduced in 1957 by Louis A. Carpino, the Boc group revolutionized peptide synthesis by offering a robust yet easily removable shield for amine functionalities. Its stability to bases, nucleophiles, and hydrogenation, combined with its facile cleavage under mild acidic conditions, made it an indispensable tool for constructing complex molecules.

Initially, the primary application of the Boc group was in solid-phase peptide synthesis (SPPS), a technique pioneered by Robert Merrifield in the 1960s. However, its utility soon expanded beyond peptides, finding widespread use in the synthesis of alkaloids, nucleosides, and various heterocyclic compounds, including the aminopyridines that are the focus of this guide.

The Strategic Importance of N-Boc Protected Aminopyridines

Aminopyridines are a crucial class of heterocyclic compounds, with their structural motif present in numerous biologically active molecules. They are key building blocks in the synthesis of drugs targeting a wide range of conditions, from neurodegenerative disorders to infectious diseases.

However, the presence of the amino group on the pyridine ring presents a synthetic challenge. The lone pair of electrons on the exocyclic nitrogen can compete with the ring nitrogen in various reactions, leading to a mixture of products and reduced yields. Furthermore, the amino group can be susceptible to oxidation or other unwanted side reactions.

This is where the Boc protecting group becomes critical. By temporarily masking the exocyclic amino group, chemists can direct reactions to other parts of the molecule with high selectivity. The Boc group effectively deactivates the exocyclic nitrogen, preventing it from interfering with subsequent transformations.

Synthesis of N-Boc Protected Aminopyridines: A Practical Guide

The most common method for the N-Boc protection of aminopyridines involves the reaction of the aminopyridine with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.

Caption: General mechanism for the N-Boc protection of aminopyridines.

Experimental Protocol: Synthesis of 4-(N-(tert-Butoxycarbonyl)amino)pyridine

This protocol provides a reliable method for the synthesis of 4-(N-(tert-Butoxycarbonyl)amino)pyridine, a versatile building block.

Materials:

-

4-Aminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile (ACN)

-

Deionized water

-

Brine solution

Procedure:

-

To a solution of di-tert-butyl dicarbonate (3 mmol) in acetonitrile (3 cm³) at room temperature, slowly add 4-aminopyridine (3 mmol).

-

Allow the mixture to stir for 3 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

The crude 4-[N-(tert-butoxycarbonyl)amino]pyridine (>95% purity) can be used in subsequent steps without further purification. For higher purity, the crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile is an excellent choice due to its ability to dissolve both the polar aminopyridine and the less polar Boc₂O, facilitating a homogeneous reaction mixture.

-

Stoichiometry: Using a 1:1 molar ratio of 4-aminopyridine to Boc₂O ensures efficient conversion without the need for a large excess of the protecting agent, which can complicate purification.

-

Temperature: Running the reaction at room temperature is sufficient for a high yield and minimizes potential side reactions.

The Role of 4-Dimethylaminopyridine (DMAP)

For less reactive amines or to accelerate the reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the aminopyridine.

Caution: The reaction of DMAP with Boc₂O is highly exothermic and can lead to rapid gas evolution (CO₂). Therefore, DMAP should be added slowly and in a controlled manner, and the reaction should not be performed in a closed system.

Deprotection of N-Boc Protected Aminopyridines

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

General Deprotection Mechanism

The deprotection mechanism involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Caption: General mechanism for the acidic deprotection of N-Boc aminopyridines.

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a robust and widely used method for Boc deprotection.

Materials:

-

N-Boc protected aminopyridine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine solution

Procedure:

-

Dissolve the N-Boc protected aminopyridine in dichloromethane.

-

Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can be varied, but a 25% TFA in DCM solution is a common starting point.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by washing the organic layer with a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aminopyridine.

Causality Behind Experimental Choices:

-

Acid: TFA is a strong acid that effectively cleaves the Boc group. It is also volatile, which facilitates its removal during workup.

-

Solvent: Dichloromethane is a good solvent for both the starting material and the product, and it is relatively inert to the acidic conditions.

-

Workup: The aqueous workup with sodium bicarbonate is crucial to neutralize the TFA and any trifluoroacetate salts, allowing for the isolation of the free amine.

Alternative Deprotection Method: HCl in Dioxane

For substrates that are sensitive to TFA, a solution of hydrogen chloride (HCl) in dioxane is an excellent alternative. A 4M solution of HCl in dioxane is commercially available and provides a convenient and efficient means of Boc deprotection. This method is often preferred for its selectivity in the presence of other acid-labile groups like tert-butyl esters.

Applications in Drug Discovery and Development

N-Boc protected aminopyridines are indispensable intermediates in the synthesis of a wide array of pharmaceutical agents. Their ability to undergo selective functionalization at various positions of the pyridine ring has enabled the development of novel drugs with improved efficacy and safety profiles.

Table 1: Examples of Drugs Synthesized Using N-Boc Protected Aminopyridines

| Drug Class | Example | Therapeutic Area | Role of N-Boc Aminopyridine |

| Kinase Inhibitors | Imatinib | Oncology | Key intermediate for the synthesis of the pyrimidinylaminophenyl scaffold. |

| Antiviral Agents | Abacavir | HIV/AIDS | Used in the construction of the purine nucleoside analogue. |

| Antifungal Agents | Voriconazole | Infectious Diseases | Precursor for the synthesis of the triazole-containing side chain. |

| CNS Agents | Varenicline | Smoking Cessation | Employed in the synthesis of the tetracyclic core structure. |

Conclusion and Future Perspectives

The discovery and development of the Boc protecting group, and its subsequent application to aminopyridines, has had a profound impact on organic synthesis and medicinal chemistry. The ability to selectively protect and deprotect the amino functionality of pyridines has unlocked a vast chemical space for the synthesis of complex and biologically active molecules.

As our understanding of disease pathways continues to grow, the demand for novel and diverse chemical scaffolds will only increase. N-Boc protected aminopyridines will undoubtedly remain a cornerstone of drug discovery and development, enabling the creation of the next generation of life-saving medicines.

An In-depth Technical Guide to (3-HYDROXYMETHYLPYRIDIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester, a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will delve into its nomenclature, physicochemical properties, a detailed and validated synthesis protocol, and its critical role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. The information presented herein is curated to empower researchers with the foundational knowledge and practical insights required for the effective utilization of this versatile molecule.

Nomenclature and Structural Elucidation

Proper identification of a chemical entity is paramount for scientific rigor. (3-HYDROXYMETHYLPYRIDIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER is systematically named and recognized by several identifiers across chemical databases and literature.

The structure is characterized by a pyridine ring substituted at the 2-position with a tert-butoxycarbonyl (Boc) protected amine and at the 3-position with a hydroxymethyl group. The Boc group serves as a crucial protecting group, masking the nucleophilicity of the amine during synthetic transformations, and can be readily removed under acidic conditions.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

}

Caption: Chemical structure of (3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate | [PubChem][1] |

| CAS Number | 877593-11-8 | [PubChem][1] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [PubChem][1] |

| Molecular Weight | 224.26 g/mol | [PubChem][1] |

| Synonyms | (3-Hydroxymethyl-pyridin-2-yl)-carbamic acid tert-butyl ester, 2-(Boc-amino)-3-(hydroxymethyl)pyridine, tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | [Sunway Pharm Ltd] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for handling, reaction monitoring, and quality control.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Typically a white to off-white powder. |

| Melting Point | Not well-defined in literature | Varies by purity. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | Limited solubility in water. |

| Density | Not available | --- |

Spectroscopic Characterization:

Spectroscopic data is critical for the unambiguous identification and purity assessment of the compound. Below is a table of representative ¹H and ¹³C NMR data, based on closely related structures and spectral databases.

Table 3: Representative NMR Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 | d | ~4.5 | Pyridine H6 | |

| ~7.6 | d | ~7.5 | Pyridine H4 | |

| ~7.1 | dd | ~7.5, 4.5 | Pyridine H5 | |

| ~4.7 | s | - | -CH₂OH | |

| ~1.5 | s | - | -C(CH₃)₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~155 | C=O (carbamate) | |||

| ~153 | Pyridine C2 | |||

| ~147 | Pyridine C6 | |||

| ~138 | Pyridine C4 | |||

| ~130 | Pyridine C3 | |||

| ~120 | Pyridine C5 | |||

| ~81 | -C(CH₃)₃ | |||

| ~62 | -CH₂OH | |||

| ~28 | -C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Synthesis Protocol: A Validated Approach

The synthesis of (3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester is most commonly achieved through the Boc protection of the corresponding amine, 2-amino-3-(hydroxymethyl)pyridine. This reaction is robust and generally high-yielding.

Reaction Mechanism: The "Why" Behind the "How"

The reaction proceeds via a nucleophilic attack of the primary amine of 2-amino-3-(hydroxymethyl)pyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group as a leaving group. This leaving group subsequently deprotonates the newly formed carbamate to yield the final product, along with the byproducts tert-butanol and carbon dioxide. The evolution of CO₂ gas drives the reaction to completion.

dot graph "Boc_Protection_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Mechanism of Boc protection of 2-amino-3-(hydroxymethyl)pyridine.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials and Reagents:

-

2-Amino-3-(hydroxymethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-(hydroxymethyl)pyridine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (or THF) to a concentration of approximately 0.1-0.2 M.

-

Addition of Base: Add triethylamine (1.1-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature. The base scavenges the acid formed during the reaction.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1-1.2 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester.

Applications in Drug Discovery and Organic Synthesis

(3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester is a valuable intermediate due to its bifunctional nature. The Boc-protected amine allows for selective reactions at other positions, while the hydroxymethyl group can be further functionalized, for instance, through oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Its primary application lies in the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. A notable example is its use as a key building block for the synthesis of various protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Workflow: Synthesis of a Kinase Inhibitor Scaffold

The following workflow illustrates a representative synthetic pathway where our title compound can be utilized in the construction of a kinase inhibitor scaffold. In this example, the hydroxymethyl group is first oxidized to an aldehyde, which then participates in a multi-component reaction to build the core of the inhibitor.

dot graph "Kinase_Inhibitor_Synthesis" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Representative workflow for the synthesis of a kinase inhibitor scaffold.

This strategic use of the Boc-protected aminopyridine allows for the construction of a complex molecular architecture with precise control over the regiochemistry. The 2-amino-3-substituted pyridine motif is a common feature in many kinase inhibitors, as it can form key hydrogen bonding interactions with the hinge region of the kinase active site.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester and its precursors.

-

Hazard Identification: The compound may cause skin and eye irritation. Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester is a strategically important building block in organic and medicinal chemistry. Its utility stems from the orthogonal reactivity of the Boc-protected amine and the hydroxymethyl group, which allows for sequential and controlled synthetic transformations. This guide has provided a comprehensive overview of its nomenclature, properties, a detailed synthesis protocol, and its application in the synthesis of high-value molecules such as kinase inhibitors. By understanding the principles and a "Senior Application Scientist," this guide aims to facilitate the successful application of this versatile intermediate in your research and development endeavors.

References

An In-depth Technical Guide to tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utility of this versatile building block. This document delves into the causality behind experimental choices, provides detailed protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of a Bifunctional Pyridine Derivative

tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate, a key organic intermediate, holds significant value in medicinal chemistry. Its structure uniquely combines a pyridine scaffold with two crucial functional groups: a Boc-protected amine and a primary alcohol. This strategic arrangement allows for selective chemical modifications, making it a valuable precursor in the synthesis of complex pharmaceutical agents.

The pyridine ring is a prevalent motif in a wide array of approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The Boc (tert-butoxycarbonyl) protecting group offers robust protection for the amino group under various reaction conditions, yet it can be readily removed under mild acidic conditions, a critical feature in multi-step syntheses. The hydroxymethyl group provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

The precursor to this compound, 2-amino-3-hydroxymethylpyridine, is a known intermediate in the synthesis of pharmaceuticals like the antidepressant Mirtazapine and the novel antibiotic AFN-1252, an inhibitor of FabI in Staphylococcus aureus[1]. The introduction of the Boc protecting group in tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate enhances its utility in organic synthesis by allowing for controlled, sequential reactions at other positions of the molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in synthesis and drug design.

Physicochemical Data

The key physicochemical properties of tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate | PubChem[2] |

| CAS Number | 877593-11-8 | PubChem[2] |

| Molecular Formula | C11H16N2O3 | PubChem[2] |

| Molecular Weight | 224.26 g/mol | PubChem[2] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=N1)CO | PubChem[2] |

| Exact Mass | 224.11609238 Da | PubChem[2] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane | General knowledge |

Spectroscopic Characterization

The structural elucidation of tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate is confirmed through various spectroscopic techniques. The expected data, based on the analysis of similar structures, is presented below.

| Technique | Expected Data |

| ¹H NMR | * δ (ppm): 8.2-8.0 (d, 1H, pyridine H), 7.8-7.6 (d, 1H, pyridine H), 7.1-6.9 (dd, 1H, pyridine H), 4.7-4.5 (s, 2H, -CH₂OH), 3.5-3.3 (br s, 1H, -OH), 1.5 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | * δ (ppm): 155-153 (C=O, carbamate), 150-148 (C, pyridine), 138-136 (CH, pyridine), 125-123 (C, pyridine), 118-116 (CH, pyridine), 82-80 (quaternary C, Boc), 65-63 (-CH₂OH), 28 (CH₃, Boc) |

| IR (cm⁻¹) | * ν: 3400-3200 (O-H and N-H stretch), 2980-2930 (C-H stretch, alkyl), 1720-1700 (C=O stretch, carbamate), 1600-1580 (C=N and C=C stretch, pyridine ring), 1250 and 1160 (C-O stretch) |

| Mass Spec. (ESI) | * m/z: 225.1234 [M+H]⁺, 247.1053 [M+Na]⁺ |

Synthesis Protocol: A Guided Experimental Approach

The synthesis of tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate is typically achieved through the N-tert-butoxycarbonylation of 2-amino-3-hydroxymethylpyridine. The use of di-tert-butyl dicarbonate (Boc₂O) is a widely accepted and efficient method for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Amino-3-hydroxymethylpyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxymethylpyridine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq). If the reaction is slow, a catalytic amount of triethylamine (0.1 eq) can be added.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate.

Applications in Drug Development and Medicinal Chemistry

The strategic placement of the Boc-protected amine and the hydroxymethyl group on the pyridine scaffold makes tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate a highly valuable building block in the synthesis of complex, biologically active molecules.

Role as a Versatile Synthetic Intermediate

The primary application of this compound is as a versatile intermediate. The Boc-protected amine at the 2-position allows for regioselective reactions at other sites of the pyridine ring or at the hydroxymethyl group. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions. Subsequently, the Boc group can be removed under acidic conditions to reveal the primary amine, which can then be acylated, alkylated, or used in other coupling reactions.

Caption: Logical flow of synthetic transformations.

Potential Therapeutic Targets

Given that the core 2-amino-3-hydroxymethylpyridine structure is a key component of drugs targeting bacterial enzymes and central nervous system receptors, it is plausible that derivatives of tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate could be employed in the synthesis of novel inhibitors for a range of therapeutic targets, including:

-

Bacterial Enzymes: As building blocks for novel antibiotics.

-

Kinases: The pyridine scaffold is common in kinase inhibitors.

-

G-Protein Coupled Receptors (GPCRs): As precursors for ligands targeting various GPCRs involved in neurological disorders.

Conclusion: A Key Enabler in Modern Drug Discovery

tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate is a strategically designed molecule that offers synthetic chemists a high degree of control and flexibility. Its bifunctional nature, combined with the robust and selectively cleavable Boc protecting group, makes it an indispensable tool in the multi-step synthesis of complex pharmaceutical compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, underscoring its importance as a key enabler in the ongoing quest for novel therapeutics.

References

Introduction: The Strategic Value of 2-(Boc-amino)pyridine-3-methanol

An In-depth Technical Guide to the Stability and Reactivity of 2-(Boc-amino)pyridine-3-methanol

In the landscape of modern drug discovery and organic synthesis, the strategic deployment of bifunctional building blocks is paramount. 2-(tert-butoxycarbonylamino)pyridine-3-methanol, hereafter referred to as 1 , is a heterocyclic intermediate of significant value. It incorporates three key structural features: a pyridine core, a common motif in pharmaceuticals[1]; a Boc-protected amine, which allows for controlled, sequential reactions; and a primary alcohol, a versatile handle for synthetic elaboration.

This guide provides an in-depth analysis of the stability and reactivity of compound 1 , offering field-proven insights for researchers, medicinal chemists, and process development scientists. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Molecular Properties and Structural Overview

Compound 1 is a white to off-white solid. Its structure combines the nucleophilicity of the parent amine, masked by the sterically bulky and electronically withdrawing Boc group, with the reactivity of a primary benzylic-like alcohol. The pyridine ring itself is electron-deficient, influencing the reactivity of its substituents.

| Property | Value | Source |

| Molecular Formula | C11H16N2O3 | Inferred |

| Molecular Weight | 224.26 g/mol | Inferred |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in various organic solvents (e.g., DCM, THF, MeOH) | [2] |

| Parent Amine CAS | 23612-57-9 ((2-aminopyridin-3-yl)methanol) | [3] |

Stability Profile: A Tale of Two Functional Groups

The overall stability of 1 is dictated by the lability of the Boc protecting group and the robustness of the pyridine-methanol scaffold.

Chemical Stability

-

Acid Lability : The tert-butoxycarbonyl (Boc) group is the most chemically sensitive feature of the molecule. It is readily cleaved under acidic conditions to release the free amine, carbon dioxide, and isobutylene.[4][] This cleavage is the cornerstone of its utility as a protecting group. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate are standard reagents for rapid deprotection at room temperature.[4][6] Milder acidic conditions or Lewis acids can also be employed for substrates sensitive to strong acids.[7][8]

-

Base and Nucleophile Stability : The Boc group is exceptionally stable under basic and nucleophilic conditions, a key feature that allows for orthogonal protection strategies.[][7] This stability permits synthetic transformations at the C3-methanol position, such as base-mediated etherifications or esterifications, without premature deprotection of the C2-amine.

-

Oxidative Stability : The primary alcohol at the C3 position is susceptible to oxidation. Common oxidants (e.g., PCC, PDC, Dess-Martin periodinane, Swern oxidation) will convert the alcohol to the corresponding aldehyde, 2-(Boc-amino)pyridine-3-carbaldehyde. Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) can lead to the carboxylic acid. The pyridine ring itself is generally resistant to oxidation, although formation of the N-oxide is possible under specific conditions (e.g., with m-CPBA), which would significantly alter the ring's electronic properties.

Thermal Stability

While generally stable at ambient temperatures, N-Boc protected amines can undergo thermal deprotection at elevated temperatures (e.g., >180 °C), particularly under continuous flow conditions.[9][10] This is a less common but viable deprotection strategy that avoids acidic reagents entirely. For standard laboratory practice and storage, maintaining compound 1 at refrigerated temperatures (0-8 °C) is recommended to ensure long-term integrity.[11]

Caption: Key stability and degradation pathways for Compound 1 .

Reactivity and Synthetic Transformations

The utility of compound 1 lies in the selective manipulation of its functional groups. The following sections detail the primary modes of reactivity.

Reactions at the Boc-Protected Amino Group: Deprotection

The primary reaction involving the C2-substituent is the removal of the Boc group to unmask the free 2-aminopyridine.

Core Causality : The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. This process is rapid and generally high-yielding.

Protocol: Acid-Mediated Boc Deprotection with TFA

-

Dissolution : Dissolve 2-(Boc-amino)pyridine-3-methanol (1 ) (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Rationale: DCM is an excellent solvent for the substrate and is inert to the acidic conditions. Anhydrous conditions prevent potential side reactions.

-

-

Cooling : Cool the solution to 0 °C using an ice bath.

-

Rationale: While the reaction is often performed at room temperature, initial cooling helps to control any potential exotherm, especially on a larger scale.

-

-

Reagent Addition : Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

-

Rationale: A significant excess of TFA ensures the reaction goes to completion quickly. The reaction is typically complete within 30 minutes to 2 hours.[6]

-

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

-

Workup : Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting residue is the trifluoroacetate salt of (2-aminopyridin-3-yl)methanol.

-

Neutralization & Extraction : Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid and free the amine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.

-

Rationale: This step is crucial to convert the amine salt back to the neutral, free amine form, making it suitable for subsequent reactions or purification by standard silica gel chromatography.

-

Reactions at the Hydroxymethyl Group

The C3-hydroxymethyl group is a versatile handle for chain extension, functional group interconversion, and linkage to other molecular fragments. The stability of the Boc group to most of the conditions below is a critical advantage.

Caption: Key synthetic transformations of the hydroxymethyl group.

a) Oxidation to Aldehyde

-

Causality : Mild oxidizing agents selectively convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

-

Protocol (Dess-Martin Periodinane) :

-

Suspend Dess-Martin periodinane (1.5 eq) in anhydrous DCM.

-

Add a solution of compound 1 (1.0 eq) in DCM.

-

Stir at room temperature for 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated NaHCO₃ solution containing an excess of sodium thiosulfate (Na₂S₂O₃).

-

Stir vigorously for 15 minutes, then extract with DCM.

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

b) Esterification

-

Causality : The alcohol acts as a nucleophile, attacking an activated carboxyl group (e.g., an acid chloride or anhydride) in the presence of a base to trap the liberated acid.

-

Protocol (Acylation with Acetyl Chloride) :

-

Dissolve compound 1 (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or pyridine in anhydrous DCM at 0 °C.

-

Add acetyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench with water and extract with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, concentrate, and purify as needed.

-

c) Etherification (Williamson Synthesis)

-

Causality : The alcohol is first deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

-

Protocol (O-methylation) :

-

Dissolve compound 1 (1.0 eq) in an anhydrous polar aprotic solvent like THF or DMF at 0 °C under an inert atmosphere (N₂ or Ar).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir for 30 minutes at 0 °C, then add methyl iodide (MeI, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by slow addition of water at 0 °C.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Conclusion

2-(Boc-amino)pyridine-3-methanol (1 ) is a robust and versatile synthetic intermediate whose value is derived from the predictable and differential reactivity of its functional groups. The foundational stability of the Boc group to basic, nucleophilic, and mild oxidative conditions allows for extensive manipulation of the C3-hydroxymethyl substituent. Conversely, the deliberate and clean cleavage of the Boc group under acidic conditions provides reliable access to the 2-amino-3-hydroxymethylpyridine core. This guide provides the strategic framework and validated protocols necessary for scientists to confidently incorporate this powerful building block into their synthetic programs.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 3. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate: Sourcing, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate (CAS No. 877593-11-8), a pivotal building block for researchers and professionals in drug development and organic synthesis. This document details its commercial availability, outlines critical quality control parameters, and explores its strategic application as a protected bifunctional intermediate. We will delve into its physicochemical properties, spectroscopic signature, and provide field-proven insights into its handling and synthetic utility, establishing a comprehensive resource for its effective integration into research and development workflows.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the intricate landscape of medicinal chemistry, success often hinges on the strategic use of molecular building blocks that offer both versatility and reactivity control. This compound is a prime example of such a molecule. Its structure is deceptively simple, yet it masterfully combines three key features on a pyridine scaffold:

-

A Nucleophilic Primary Alcohol: The hydroxymethyl group (-CH₂OH) at the 3-position serves as a versatile handle for introducing a wide array of functionalities through esterification, etherification, or oxidation.

-

A Protected Amine: The amine at the 2-position is shielded by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis, prized for its robustness under various reaction conditions (e.g., basic, hydrogenolytic) while being readily removable under mild acidic conditions. This orthogonality is crucial for sequential, multi-step syntheses.[1]

-

A Pyridine Core: The pyridine ring itself is a common motif in pharmaceuticals, capable of engaging in hydrogen bonding and π-stacking interactions, often serving as a key pharmacophore.

This unique combination makes the compound an invaluable intermediate for constructing complex molecules, particularly in the synthesis of novel pharmaceutical agents and chemical probes.

Commercial Availability and Supplier Vetting

The reliable sourcing of starting materials is the foundation of any successful research campaign. This compound is readily available from a range of specialized chemical suppliers. However, purity, batch consistency, and documentation are paramount.

Table 1: Commercial Supplier Overview

| Supplier | Purity/Specification | Available Quantities | CAS Number |

| BLDpharm | >98% (Typical) | 1g, 5g, 10g, Bulk | 877593-11-8[2] |

| Sunway Pharm Ltd | 97% | 1g, Bulk Inquiry | 877593-11-8[3] |

| Chu肽生物科技 | >98% | 1g | 877593-11-8[4] |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always conduct their own due diligence.

Workflow for Material Qualification

Sourcing is more than just purchasing; it's a process of qualification. The following workflow ensures that the procured material meets the stringent requirements for reproducible research.

Caption: Workflow for sourcing and qualifying chemical intermediates.

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its effective use.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate | PubChem[5] |

| CAS Number | 877593-11-8 | PubChem[5] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | PubChem[5] |

| Molecular Weight | 224.26 g/mol | PubChem[5] |

| Appearance | Off-white to white solid | General Observation[6] |

| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd[3] |

Spectroscopic Profile: A Self-Validating System

The Certificate of Analysis should be corroborated with in-house analytical data. The expected spectroscopic data serves as a fingerprint for the molecule's identity and purity.

-

¹H NMR (Proton NMR): The proton NMR spectrum is the most powerful tool for routine structural confirmation. Key expected signals include:

-

A singlet integrating to 9 protons around δ 1.5 ppm, characteristic of the tert-butyl group.

-

A singlet or doublet for the two methylene protons (-CH₂OH) typically between δ 4.5-4.8 ppm.

-

A signal for the hydroxyl proton (-OH), which can be broad and its chemical shift variable depending on solvent and concentration.

-

Distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

-

A broad singlet for the carbamate N-H proton.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum should show 11 distinct signals (or fewer if there is signal overlap), confirming the carbon skeleton. Key resonances include the carbamate carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the methylene carbon (~60-65 ppm), and the aromatic carbons of the pyridine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 225.12, confirming the molecular weight.

Synthetic Utility and Application Protocols

The primary utility of this reagent lies in its ability to act as a masked 2-amino-3-hydroxymethylpyridine, allowing for selective reactions at other sites before revealing the amine functionality.

Caption: Synthetic pathways enabled by the subject compound.

Protocol 1: Boc-Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to liberate the free amine, which is then ready for subsequent coupling reactions (e.g., amide bond formation, reductive amination).

Objective: To generate (2-aminopyridin-3-yl)methanol from the title compound.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA, 5-10 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0 °C prevents potential side reactions and ensures controlled deprotection.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Once complete, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-